Compound Description: This compound is an inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. It is investigated for potential use in treating various cancers, particularly non-small cell lung cancer (NSCLC), including cases with brain metastases [].
Relevance: While this compound shares the 1,8-diazaspiro[4.5]decan-2-one core with 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride, it features a significantly more complex substitution pattern. The key difference lies in the extensive substituent on the nitrogen at position 8, involving a piperidine ring further substituted with a methoxyphenyl and a pyrimidinyl group, the latter also bearing a dimethylphosphorylphenyl moiety []. This compound highlights the diversity of structures possible while maintaining the core spirocyclic system, though its specific biological activity is distinct from the simpler target compound.
Compound Description: This group encompasses a range of derivatives with the core structure of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene []. These compounds are being investigated for their potential use as pain medications [].
Relevance: The key structural difference between these derivatives and 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is the presence of an oxygen atom replacing the carbonyl group at the 3-position of the spirocyclic system, forming an oxazolidinone ring instead of the lactam in the target compound []. This modification, along with the variable R-groups, allows exploration of structure-activity relationships within this class of analgesics, which may differ from the biological roles of the target compound.
Compound Description: These compounds are formulated as pharmaceutical formulations, specifically as crystalline hydrochloride salts, for improved stability and delivery []. They act as 5HT-3 receptor antagonists and are potentially useful in treating conditions where 5HT-3 receptor modulation is beneficial [].
Relevance: These compounds are structurally distinct from 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride despite sharing a diazaspiro[4.5]decan-2-one framework. The key differences are the presence of a phenyl substituent at the 8-position and a [(1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]methyl group attached to the same carbon as the phenyl group []. These modifications likely contribute to the specific interaction with 5HT-3 receptors, a property not reported for the simpler target compound.
Compound Description: This compound demonstrates potent and selective antagonism towards the tachykinin NK2 receptor []. This activity makes it a potential therapeutic agent for conditions where blocking NK2 receptors is desired, such as certain respiratory diseases [].
Relevance: Similar to the previous oxa-diazaspirodecene derivatives, this compound differs from 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride by having an oxygen atom instead of a carbonyl group at the 3-position, creating an oxazolidinone ring []. Additionally, a [2-(5-fluoro-1H-indol-3-yl)ethyl] substituent is present on the nitrogen at position 8, and a benzyl group is attached to the nitrogen at position 3 []. These structural variations contribute to the distinct NK2 receptor antagonist activity, not described for the target compound.
Compound Description: This compound is a potent tachykinin NK2 receptor antagonist []. Similar to compound 3a, its ability to block NK2 receptors makes it a potential candidate for treating conditions where NK2 receptor activity is implicated, such as asthma and chronic obstructive pulmonary disease (COPD) [].
Relevance: This compound shares the 8-[2-(5-fluoro-1H-indol-3-yl)ethyl] substituent with compound 3a but differs from 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride in several ways []. It incorporates an additional nitrogen atom within the spirocyclic system, forming a triazaspirodecane core, and possesses a benzyl group at the 3-position []. These structural modifications contribute to its specific NK2 receptor antagonist activity, distinct from the target compound.
2-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decan-3 - one (3t)
Compound Description: This compound acts as a potent and selective tachykinin NK2 receptor antagonist []. Its ability to block NK2 receptors suggests its potential as a treatment option for conditions where NK2 receptor modulation is desired, including asthma and chronic obstructive pulmonary disease (COPD) [].
Relevance: While this compound maintains the 2,8-diazaspiro[4.5]decan-3-one core found in 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride, it exhibits key structural differences []. It incorporates a [2-(5-fluoro-1H-indol-3-yl)ethyl] group on the nitrogen at position 8 and a benzyl group on the nitrogen at position 2 []. These modifications likely influence its interaction with NK2 receptors, a property not reported for the simpler target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.